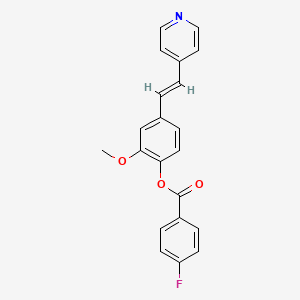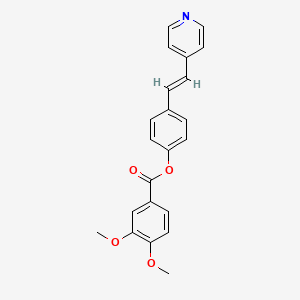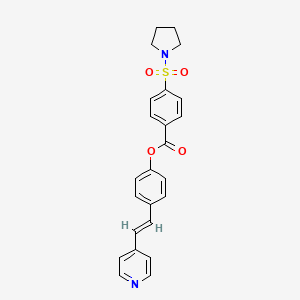
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Descripción general
Descripción
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is not fully understood. However, studies have shown that the compound can selectively bind to specific enzymes and receptors, thereby inhibiting their activity. This inhibition leads to the suppression of various cellular processes, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
The (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. The compound has also been found to have a low toxicity profile, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several advantages and limitations for lab experiments. The compound is highly selective and exhibits potent inhibitory activity, making it an excellent tool for studying specific enzymes and receptors. However, the compound is relatively expensive and can be challenging to synthesize, limiting its widespread use in research.
Direcciones Futuras
There are several future directions for the research on (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate. One possible direction is to further explore the compound's potential applications in drug development. Another direction is to investigate the compound's mechanism of action in more detail to identify new targets for therapeutic intervention. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound, making it more accessible for research purposes.
In conclusion, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a promising compound with potential applications in medicinal chemistry. Its potent inhibitory activity, low toxicity profile, and selectivity make it an excellent tool for studying specific enzymes and receptors. Future research should focus on exploring the compound's potential applications in drug development, investigating its mechanism of action, and developing more efficient methods for synthesizing the compound.
Aplicaciones Científicas De Investigación
The (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against specific enzymes and receptors, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-24(21-7-11-23(12-8-21)31(28,29)26-17-1-2-18-26)30-22-9-5-19(6-10-22)3-4-20-13-15-25-16-14-20/h3-16H,1-2,17-18H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKQMSSQNSWQCI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C/C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



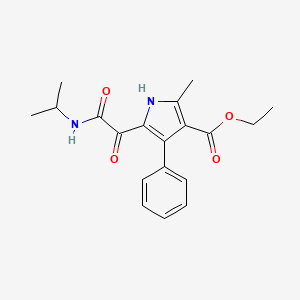
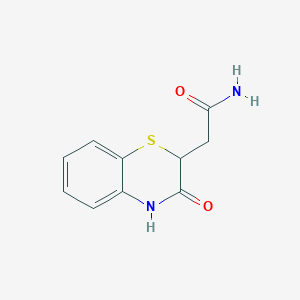
![ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B3396059.png)
![9-Methyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3396065.png)
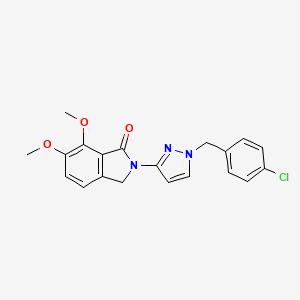
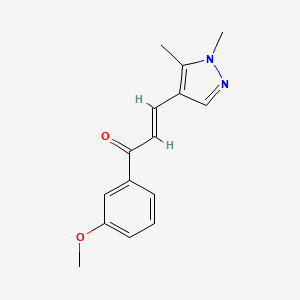
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
![(E)-methyl 2-(6-(methylsulfonyl)-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396082.png)
![(E)-methyl 2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396090.png)

![(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396124.png)
